molecular formula C11H14ClNO2S B1417334 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 1156269-60-1

1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid

Cat. No. B1417334
M. Wt: 259.75 g/mol
InChI Key: CQTOEYZFHGTGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14ClNO2S . It has a molecular weight of 259.76 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a chlorothiophenyl group attached to the piperidine ring .


Physical And Chemical Properties Analysis

“1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 259.76 .

Scientific Research Applications

Cancer Research

One significant application of 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid derivatives is in cancer research. The compound, as part of a larger chemical structure, has been explored for its potential in inhibiting Aurora A, a protein implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

PET Imaging

The compound has been used in the synthesis of potential imaging agents for PET (Positron Emission Tomography) scans. In a study, a derivative of this compound showed potential for selectively labeling CB1 receptors in the human brain, which could be useful in neurological research (J. Kumar et al., 2004).

Antibacterial and Anti-TB Activity

A series of derivatives containing 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid were synthesized and found to exhibit notable antibacterial and anti-tuberculosis activities. These findings indicate potential applications in developing new antibacterial and anti-TB drugs (G.V. Megha et al., 2023).

Inhibiting Soluble Epoxide Hydrolase

The compound, in a modified form, has been studied as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in various physiological processes, and its inhibition can have therapeutic implications in diseases like hypertension and inflammation (R. Thalji et al., 2013).

Anticancer Agents

Derivatives of 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid have been investigated for their potential as anticancer agents. In one study, synthesized compounds showed promising results in terms of anticancer activity, indicating their potential utility in cancer therapy (A. Rehman et al., 2018).

Allosteric Modulation of Receptors

A study explored the allosteric modulation of the cannabinoid CB1 receptor using a derivative of this compound. Allosteric modulators can have significant therapeutic value due to their ability to modulate receptor activity in a distinct manner from traditional drugs (Martin R. Price et al., 2005).

Safety And Hazards

This compound is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15/h1-2,8H,3-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOEYZFHGTGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.